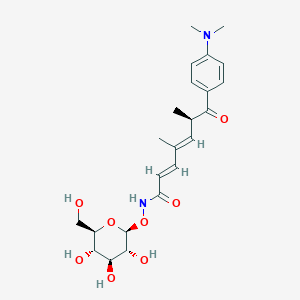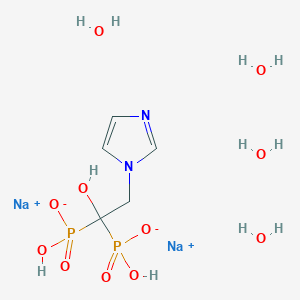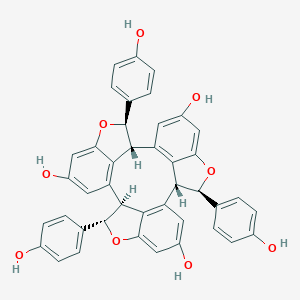
N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine
Descripción general
Descripción
The compound belongs to a class of chemicals known for their complex synthesis processes and multifaceted applications in various scientific fields, including medicinal chemistry and material science. Its structure suggests potential activity in biological systems and versatility in chemical reactions.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting from basic building blocks to achieve the desired complex structure. For instance, Amr et al. (2016) detailed the synthesis of a compound involving methoxybenzyl and cyanobutyl groups, highlighting the intricate steps needed to construct such molecules, which could provide insights into the synthesis strategy for the compound of interest (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).
Molecular Structure Analysis
The structural analysis of similar compounds often involves X-ray crystallography, offering detailed insights into the arrangement of atoms and the overall geometry. For example, the crystal structure of related compounds has been determined, providing information on the spatial arrangement and confirming the presence of specific functional groups (Unaleroglu, Temelli, & Hökelek, 2001).
Chemical Reactions and Properties
Compounds with methoxybenzyl and cyanobutyl components are reactive towards various chemical agents, undergoing reactions that can lead to the formation of new bonds or the rearrangement of existing ones. The work by Johnston et al. (1987) on similar compounds could shed light on the types of chemical transformations that the compound might undergo, including cyclization and condensation reactions (Johnston, Smith, Shepherd, & Thompson, 1987).
Aplicaciones Científicas De Investigación
Transition Properties of Liquid Crystal Dimers
Subheading: Liquid Crystal Research
The study of methylene-linked liquid crystal dimers, including compounds with functionalities similar to the target compound, has revealed insights into their transitional properties. These dimers exhibit unique nematic phases, including a twist-bend nematic phase attributed to their bent geometrical structures. Such research provides foundational knowledge for understanding the liquid crystalline behavior of structurally complex compounds, potentially including "N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine" (Henderson & Imrie, 2011).
Environmental Impact of Chemical Compounds
Subheading: Environmental Fate of Brominated Compounds
Research on novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, highlights the environmental persistence and potential risks of synthetic chemicals. This review underscores the importance of understanding the environmental fate of compounds with similar brominated structures or applications, which could extend to the environmental monitoring of "N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine" (Zuiderveen, Slootweg, & de Boer, 2020).
Advanced Oxidation Processes for Compound Degradation
Subheading: Degradation and Biotoxicity Studies
The degradation of acetaminophen by advanced oxidation processes (AOPs) provides a model for how complex organic compounds break down in the environment. This includes insights into the biotoxicity of degradation by-products. Such methodologies might be applicable to assessing the environmental and health impacts of "N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine" and its breakdown products (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Synthesis and Impurities of Pharmaceutical Compounds
Subheading: Novel Synthesis Methods
The novel synthesis of omeprazole and examination of pharmaceutical impurities offer insight into the challenges and methodologies involved in creating and purifying complex organic molecules. This research could inform the synthesis and purity assessment of "N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine" (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Propiedades
IUPAC Name |
5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-24(15-7-3-5-13-22)16-17-25(21-8-4-6-14-23-21)18-19-9-11-20(26-2)12-10-19/h4,6,8-12,14H,3,5,7,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXAMPXPWBJHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC#N)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391107 | |
| Record name | N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine | |
CAS RN |
109912-34-7 | |
| Record name | N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)

